molecular formula C8H9NO4 B14769732 2-Hydroxy-3-methoxy-6-methylisonicotinic acid

2-Hydroxy-3-methoxy-6-methylisonicotinic acid

Cat. No.: B14769732
M. Wt: 183.16 g/mol
InChI Key: QWPMUGXJLRICKX-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-6-methylisonicotinic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of isonicotinic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-6-methylisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method includes the methylation of 2-hydroxyisonicotinic acid followed by methoxylation. The reaction conditions often involve the use of methylating agents such as methyl iodide and methanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-6-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-6-methyl-3-pyridinecarboxylic acid.

    Reduction: Formation of 2-hydroxy-3-methoxy-6-methylisonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-methoxy-6-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-6-methylisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylisonicotinic acid
  • 3-Methoxyisonicotinic acid
  • 6-Methylisonicotinic acid

Comparison

2-Hydroxy-3-methoxy-6-methylisonicotinic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-methoxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-3-5(8(11)12)6(13-2)7(10)9-4/h3H,1-2H3,(H,9,10)(H,11,12)

InChI Key

QWPMUGXJLRICKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)OC)C(=O)O

Origin of Product

United States

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